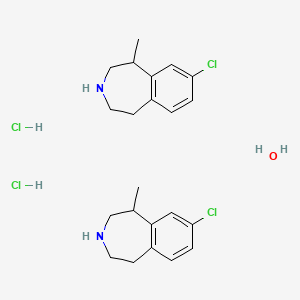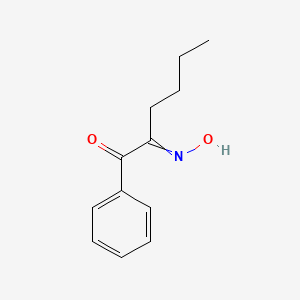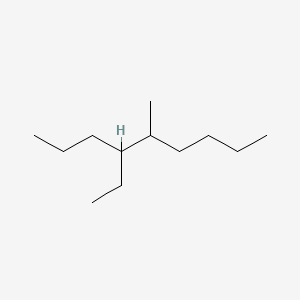
4-Ethyl-5-methylnonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-5-methylnonane is an organic compound with the molecular formula C₁₂H₂₆ . It is a branched alkane, which means it consists of a chain of carbon atoms with hydrogen atoms attached, and it has branches at specific positions. This compound is part of the larger family of alkanes, which are saturated hydrocarbons, meaning they contain only single bonds between carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-methylnonane can be achieved through various organic synthesis methods. One common approach is the alkylation of alkanes . This involves the reaction of a suitable alkane with an alkyl halide in the presence of a strong base, such as sodium or potassium hydroxide. The reaction conditions typically include elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic cracking of larger hydrocarbons . This process breaks down larger hydrocarbon molecules into smaller ones, including branched alkanes like this compound. Catalysts such as zeolites are often used to enhance the efficiency of this process.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-5-methylnonane can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation is a common substitution reaction for alkanes, where a hydrogen atom is replaced by a halogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Chlorine (Cl₂) or bromine (Br₂) in the presence of ultraviolet light.
Major Products Formed
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alkanes with fewer carbon atoms.
Substitution: Haloalkanes, such as 4-chloro-5-methylnonane.
Scientific Research Applications
4-Ethyl-5-methylnonane has several applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography to study the behavior of branched alkanes.
Biology: It can be used to investigate the metabolic pathways of hydrocarbons in microorganisms.
Medicine: Research into its potential as a precursor for the synthesis of pharmaceuticals.
Industry: It is used in the production of lubricants and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Ethyl-5-methylnonane involves its interaction with various molecular targets and pathways. As a hydrocarbon, it primarily interacts with enzymes involved in the metabolism of alkanes. These enzymes, such as cytochrome P450 monooxygenases , catalyze the oxidation of this compound, leading to the formation of more reactive intermediates that can participate in further biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethyl-4-methylnonane
- 5-Ethyl-4-methylnonane
- 4-Methyl-5-ethylnonane
Uniqueness
4-Ethyl-5-methylnonane is unique due to its specific branching pattern, which affects its physical and chemical properties. For example, its boiling point and density may differ from other similar compounds due to the position of the ethyl and methyl groups on the carbon chain.
Properties
CAS No. |
1632-71-9 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
4-ethyl-5-methylnonane |
InChI |
InChI=1S/C12H26/c1-5-8-10-11(4)12(7-3)9-6-2/h11-12H,5-10H2,1-4H3 |
InChI Key |
HKUUNAOHRKAJIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)C(CC)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(Nonyloxy)ethoxy]nonane](/img/structure/B14066530.png)
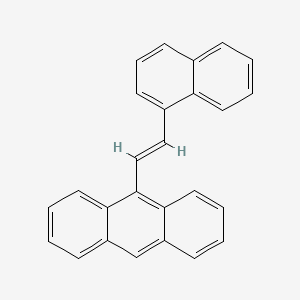
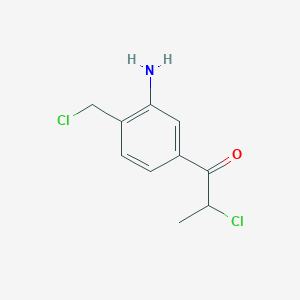
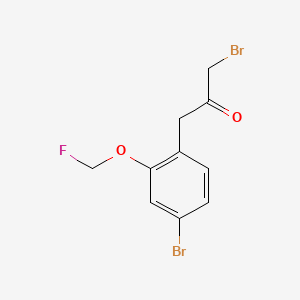
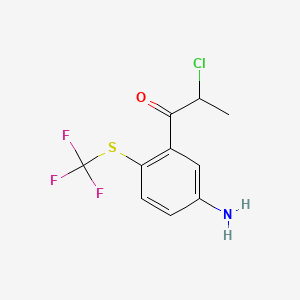
![2-Oxa-6-azaspiro[3.3]heptane-6-sulfonyl fluoride](/img/structure/B14066566.png)

![N-[2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diphenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14066576.png)
![N-(1-azabicyclo[2.2.2]octan-3-yl)-2,4-dimethoxybenzamide;sulfuric acid](/img/structure/B14066592.png)



